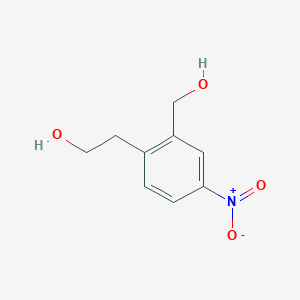

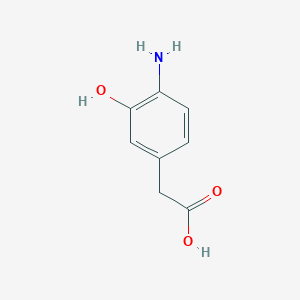

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Descripción general

Descripción

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as HPTE, is a chemical compound that has been used in scientific research for its various properties. It is a derivative of tyrosine, an amino acid that is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. HPTE has been found to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.

Mecanismo De Acción

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol works by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) that can damage cells. It also inhibits the activation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Efectos Bioquímicos Y Fisiológicos

Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can protect cells from oxidative stress and reduce inflammation in various tissues, including the brain, liver, and kidney. It has also been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol in lab experiments is its ability to protect cells from oxidative stress, which can be a confounding factor in many experiments. However, one limitation is that its effectiveness may vary depending on the specific experimental conditions and cell types used.

Direcciones Futuras

There are several potential future directions for research on 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can improve cognitive function and reduce neuronal damage in animal models of these diseases, but further research is needed to determine its potential as a treatment for humans.

Another area of interest is the development of novel 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol derivatives with improved properties, such as increased solubility or potency. These derivatives could potentially be used as therapeutic agents for a wide range of diseases.

In conclusion, 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol is a chemical compound that has shown promise in scientific research due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress, reduce inflammation, and improve cognitive function in animal models of various diseases. Further research is needed to determine its potential as a therapeutic agent for humans and to develop novel derivatives with improved properties.

Aplicaciones Científicas De Investigación

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress and reduce inflammation in animal models of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Propiedades

Número CAS |

149910-66-7 |

|---|---|

Nombre del producto |

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol |

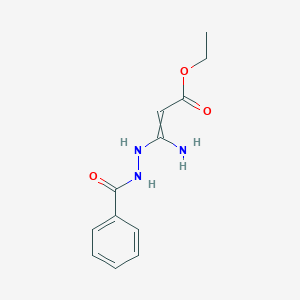

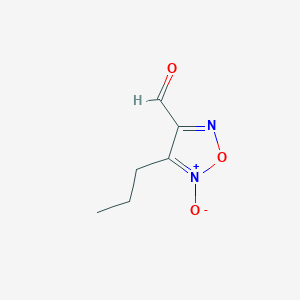

Fórmula molecular |

C9H11NO4 |

Peso molecular |

197.19 g/mol |

Nombre IUPAC |

2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol |

InChI |

InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2 |

Clave InChI |

LHYRRHWYOPLOBK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO |

Sinónimos |

2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)